(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 325735-01-1) is a sulfonamide-benzamide hybrid compound with a molecular weight of 463.6 g/mol. Its structure features a 3,4-dihydroquinoline sulfonyl group linked to a benzamide scaffold substituted with a 3-methylbenzo[d]thiazol-2-ylidene moiety. Key computed properties include a high XLogP3 value of 4.7, indicative of significant lipophilicity, and a topological polar surface area (TPSA) of 104 Ų, suggesting moderate solubility . The compound’s structural complexity (complexity score: 832) arises from its fused heterocyclic systems and sulfonamide bridge, which are common in pharmacologically active molecules targeting enzymes or receptors .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-26-21-10-4-5-11-22(21)31-24(26)25-23(28)18-12-14-19(15-13-18)32(29,30)27-16-6-8-17-7-2-3-9-20(17)27/h2-5,7,9-15H,6,8,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJIZRRYRWTVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a sulfonyl group, a benzamide backbone, and a dihydroquinoline moiety, which are known to influence various biological interactions.
- Molecular Formula : C25H23N3O3S2
- Molecular Weight : 477.6 g/mol
- CAS Number : 399000-35-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:
- Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Some derivatives of dihydroquinoline have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
Enzyme Inhibition Studies
Recent research highlights the inhibitory effects of related compounds on AChE and MAOs. For example, compound 3e, structurally similar to this compound, showed the following IC50 values:
| Enzyme | IC50 (µM) |
|---|---|
| eeAChE | 0.28 |
| hAChE | 0.34 |
| hMAO-B | 2.81 |
| hMAO-A | 0.91 |
These results indicate a strong potential for treating Alzheimer's disease by targeting cholinergic dysfunction .
Anticancer Activity
The compound's structural analogs have been tested against various cancer cell lines:
| Cell Line | Compound Activity (%) |
|---|---|
| DU145 (Prostate) | 30.7 |
| H460 (Lung) | 32.5 |
| MCF7 (Breast) | 25.4 |
These findings suggest that the compound may possess significant anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Research Findings
- Neuroprotective Effects : A study reported that certain derivatives could penetrate the blood-brain barrier (BBB) effectively while showing minimal cytotoxicity at concentrations below 12.5 µM in neuronal cell lines . This characteristic is vital for developing treatments for neurodegenerative diseases.
- Antiviral Activity : Some related compounds have exhibited antiviral properties, indicating that this compound might also be explored for therapeutic applications against viral infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide-Benzamide Backbones
2.1.1. 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 313660-14-9) This analogue replaces the dihydroquinoline sulfonyl group with a diethylsulfamoyl moiety and incorporates a nitro-substituted thiazole ring. Its molecular weight (465.5 g/mol) is comparable to the target compound, but its XLogP3 (5.2) is higher due to the nitro group’s electron-withdrawing effects, which may reduce metabolic stability .
2.1.2. 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
This derivative features an ethylsulfonyl group and a pyridyl-thiazole substituent. With a molecular weight of ~400 g/mol, it is smaller and less lipophilic (XLogP3 ~3.8) than the target compound. The pyridyl group enhances water solubility but may reduce membrane permeability .
Heterocyclic Variations in the Benzamide Moiety
2.2.1. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) This compound (MW: 392 g/mol) replaces the benzo[d]thiazole group with a thiadiazole ring. Its lower molecular weight and TPSA (92 Ų) suggest improved solubility but reduced steric bulk compared to the target compound.
2.2.2. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives These derivatives incorporate a thiazolidinedione ring, a motif associated with antidiabetic activity. Their XLogP3 values (~3.5) are lower than the target compound’s, likely due to the polar dioxothiazolidine group.
Substituent Effects on Pharmacokinetic Properties
- Hydrogen Bond Acceptors (HBA): The target compound has 5 HBAs, similar to analogues like 4g (4 HBAs) .
- Rotatable Bonds: The target compound’s 3 rotatable bonds suggest moderate conformational flexibility, comparable to 7b (4 rotatable bonds) but lower than 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (5 rotatable bonds) .
Discussion of Comparative Advantages and Limitations
- Target Compound Advantages: The dihydroquinoline sulfonyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 or kinase targets) compared to simpler sulfonamides .
- Limitations:
- High XLogP3 (4.7) could limit aqueous solubility, necessitating formulation optimization.
- Synthetic complexity (complexity score: 832) may hinder large-scale production compared to simpler derivatives like 4g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
